Acetylpyruvic acid
Overview
Description
Acetylpyruvic acid is a chemical compound that serves as a key intermediate in various biochemical pathways and synthetic processes. Its significance spans from its role in metabolism to its utility in synthesizing valuable chemical products.
Synthesis Analysis
Acetylpyruvic acid can be synthesized through the condensation of dimethyl oxalate and acetone in the presence of sodium methoxide. This process yields acetylpyruvic methyl ester in the form of white needles with an 82.3% yield under optimal conditions (Qiu Fang-li, 2008)(Qiu Fang-li, 2008).
Molecular Structure Analysis
The molecular structure of acetylpyruvic acid is characterized by its ability to participate in enzymatic reactions involving acetohydroxy acid synthase (AHAS), which plays a crucial role in the biosynthesis of branched-chain amino acids. AHAS's specificity for pyruvate as a donor substrate is conferred by key residues that mediate substrate binding and ensure proper orientation for catalysis (Steinmetz et al., 2010)(Steinmetz et al., 2010).
Chemical Reactions and Properties
Acetylpyruvic acid undergoes various chemical reactions, including acetylation reactions that can influence the stability and activity of enzymes like ATP-citrate lyase (ACL), which is crucial for lipid biosynthesis and tumor growth (Lin et al., 2013)(Lin et al., 2013). Furthermore, the enzyme acetohydroxyacid synthase (AHAS) utilizes acetylpyruvic acid for the synthesis of acetohydroxyacids, highlighting its importance in the production of branched-chain amino acids (Liu et al., 2016)(Liu et al., 2016).
Scientific Research Applications
Acetylpyruvic acid esters, in combination with aromatic aldehydes and heterylamines, can synthesize 3-hydroxy-3-pyrrolin-2-ones, which have shown potential anti-inflammatory and analgesic actions (Gein et al., 2008).
It plays a role as a metabolic intermediate in the biosynthesis of several biologically important compounds, such as sialic acid and muramic acid, and has been identified as a component of a commercial red seaweed polysaccharide (Sloneker & Orentas, 1962).
Acetylpyruvic acid methyl ester can be synthesized through the condensation of dimethyl oxalate and acetone, showing potential for various chemical syntheses (Qiu Fang-li, 2008).
The compound is involved in the metabolism and lipid biosynthesis in certain microorganisms like Monoraphidium sp. FXY-10, indicating its role in biofuel production (Che et al., 2017).
In Bacillus cereus, the metabolism of acetylpyruvic acid is related to the synthesis and degradation of poly-β-hydroxybutyrate, a biopolymer, during different growth phases (Kominek & Halvorson, 1965).
properties
IUPAC Name |
2,4-dioxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c1-3(6)2-4(7)5(8)9/h2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRQTHVKJQUDDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205597 | |
Record name | Acetylpyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylpyruvic acid | |
CAS RN |
5699-58-1 | |
Record name | 2,4-Dioxopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5699-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylpyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylpyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dioxovaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLPYRUVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6SDV39P6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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